molecular formula C19H18ClN3O5 B2370943 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941872-72-6

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2370943
CAS No.: 941872-72-6
M. Wt: 403.82
InChI Key: DEFOCZBYZUXDKO-UHFFFAOYSA-N
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Description

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O5 and its molecular weight is 403.82. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Configurations

Structural Insights and Spectroscopic Analysis : A study focused on the structural configuration and absolute configuration of derivatives similar to 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide. It explored how changes in the molecule's structure, such as introducing -[CH2]n- groups and replacing methoxy with hydroxy groups, affect its planarity and 3D structural configurations. Spectroscopic analyses, including infrared and ultraviolet-visible spectroscopy, coupled with molecular modeling, were employed to elucidate these structures, suggesting implications for medicinal applications due to the compounds' interaction capabilities with surrounding molecules (Galal et al., 2018).

Pharmacological Applications

Anticonvulsant and Benzodiazepine Agonist Potential : Research into 4-thiazolidinone derivatives, structurally related to the compound , demonstrated significant anticonvulsant activity and potential as benzodiazepine agonists. These compounds were synthesized and evaluated for their anticonvulsant effects in various tests, with some showing considerable activity. This suggests their possible application in designing new therapeutic agents for treating convulsive disorders (Faizi et al., 2017).

Chemical Synthesis and Modification

Novel Synthesis Approaches : A study presented a novel method for synthesizing this compound derivatives, which could be significant for pharmaceutical manufacturing. It involved a series of steps including reduction, acylation, and amidine formation, aiming at improving yield and scalability for potential drug development (Li et al., 2015).

Molecular Design and Docking Studies

Antidiabetic Agent Development : Another research effort synthesized derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide and evaluated their antidiabetic properties through in vitro studies and molecular docking. The study identified compounds with potent inhibitory activity against α-glucosidase enzymes, suggesting a pathway for developing new antidiabetic medications (Thakral et al., 2020).

Insights on Molecular Interactions

Crystal Engineering with Hydrogen and Halogen Bonds : Explorations into the crystal engineering aspects of molecules related to this compound revealed the potential for designing new materials. The study highlighted how specific interactions, such as hydrogen bonds and halogen bonds, can be utilized for crystal design, offering insights into the solid-state chemistry of these compounds (Saha et al., 2005).

Properties

IUPAC Name

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFOCZBYZUXDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.